5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Description
The compound 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core, a heterocyclic moiety known for its stability and role in medicinal chemistry due to hydrogen-bonding capabilities and aromatic electron distribution . Attached to this core are two key substituents:
Properties
CAS No. |
1239459-23-4 |
|---|---|
Molecular Formula |
C23H24N4O3 |
Molecular Weight |
404.47 |
IUPAC Name |
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H24N4O3/c1-13(2)29-20-9-8-16(11-21(20)28-5)22-24-23(30-27-22)19-12-18(25-26-19)17-10-14(3)6-7-15(17)4/h6-13H,1-5H3,(H,25,26) |
InChI Key |
FZZIPCQAOHVFJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC(C)C)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole is a synthetic compound notable for its complex structure that combines pyrazole and oxadiazole moieties. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 366.42 g/mol. It features a five-membered heterocyclic oxadiazole ring and a pyrazole ring, which are known for their diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C20H22N4O3 |
| Molecular Weight | 366.42 g/mol |
| IUPAC Name | This compound |
| Structural Features | Pyrazole and oxadiazole rings with phenyl substituents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of various enzymes and modulation of signaling pathways that are crucial in cancer progression.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : It can modulate receptor activity that influences cellular signaling pathways.
- Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Biological Activity
Research indicates that this compound exhibits significant anticancer properties.
Anticancer Activity
Several studies have demonstrated the compound's efficacy against various cancer cell lines:
-
In vitro Studies :
- The compound showed potent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 0.5 to 1.0 μM.
- It was found to inhibit colony formation in treated cells significantly compared to controls.
-
Mechanistic Insights :
- The compound's mechanism involves the disruption of the cell cycle and induction of apoptosis through mitochondrial pathways.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 0.7 | Significant growth inhibition |
| A549 | 0.9 | Induction of apoptosis |
| HeLa | 0.6 | Inhibition of colony formation |
Case Studies
- Study on MCF-7 Cells : In a study published in Journal of Medicinal Chemistry, the compound exhibited an IC50 value of 0.7 μM against MCF-7 cells, indicating strong anticancer activity. The mechanism was linked to the activation of apoptotic pathways involving caspase activation.
- Combination Therapy : Another study explored the effect of combining this compound with standard chemotherapeutics like doxorubicin. The combination showed enhanced efficacy and reduced resistance in resistant cancer cell lines, suggesting potential for use in combination therapy.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
- Substituent Effects : The target compound’s isopropoxy and methoxy groups increase steric bulk and lipophilicity compared to the trifluoromethyl group in or the nitro group in . This could influence pharmacokinetics, such as blood-brain barrier penetration .
- Electron-Donating vs. In contrast, the nitro group in is electron-withdrawing, which may enhance reactivity in electrophilic substitutions but reduce metabolic stability.
- Heterocyclic Diversity : Compounds like incorporate sulfur via carbothioamide, whereas the target lacks sulfur, suggesting differences in toxicity and solubility profiles.
Pharmacological Potential
- Antimicrobial Activity : Pyrazole derivatives in and show growth inhibitory effects against microbes. The target’s alkoxy groups may enhance membrane penetration, a critical factor for antimicrobial efficacy.
- Analgesic Properties : Pyrazoline analogs in demonstrate analgesic activity, suggesting the target’s pyrazole moiety could contribute to similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
